Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-
Description
Systematic Nomenclature and Structural Identification
The compound’s IUPAC name, 4-[[4-[[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]diazenyl]phenyl]iminomethyl]-N,N-diethylaniline , systematically describes its structure. Key features include:
| Structural Component | Description |
|---|---|
| Core framework | Azobenzene (N=N linkage) flanked by two phenyl rings |
| Substituents | Diethylamino groups (-N(C~2~H~5~)~2~) at para positions on terminal aryl rings |
| Conjugation system | Extended π-system via iminomethyl (-CH=N-) bridges |
| Molecular symmetry | C~2~ symmetry along the azo bond axis |
The molecular formula C~34~H~38~N~6~ (molecular weight: 530.71 g/mol) confirms its composition. Spectroscopic identifiers include:
- SMILES :
N(=NC1=CC=C(N=CC2=CC=C(C=C2)N(CC)CC)C=C1)C3=CC=C(N=CC4=CC=C(C=C4)N(CC)CC)C=C3 - InChIKey :
YTWOOKYCDQBWNO-UHFFFAOYSA-N
This structure contrasts with simpler azobenzenes (e.g., unsubstituted azobenzene, C~12~H~10~N~2~) and dimethylamino analogs (e.g., CID 112279, C~30~H~30~N~6~), highlighting the role of alkyl chain length in modulating electronic properties.
Historical Context and Discovery in Azobenzene Derivatives Research
Azobenzene derivatives emerged prominently in the mid-20th century following Linus Pauling’s work on molecular resonance. The synthesis of diethylamino-substituted variants like this compound parallels advancements in:
- Dye chemistry : Introduction of dialkylamino groups to enhance solubility and bathochromic shifts
- Photoresponsive materials : Exploitation of trans-cis isomerization for molecular switches
- Supramolecular chemistry : Design of host-guest systems via planar azo cores
The compound’s synthesis likely employs:
- Ullmann coupling for azo bond formation
- Schiff base condensation to install iminomethyl bridges
- Nucleophilic substitution to introduce diethylamino groups
Recent studies (2025) demonstrate its utility in photo-liquefiable materials , where the diethylamino groups lower phase transition temperatures compared to dimethylamino analogs.
Position Within the Aromatic Amine and Azobenzene Chemical Families
This derivative occupies a unique niche:
Properties
CAS No. |
71767-17-4 |
|---|---|
Molecular Formula |
C34H38N6 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
4-[[4-[[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]diazenyl]phenyl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C34H38N6/c1-5-39(6-2)33-21-9-27(10-22-33)25-35-29-13-17-31(18-14-29)37-38-32-19-15-30(16-20-32)36-26-28-11-23-34(24-12-28)40(7-3)8-4/h9-26H,5-8H2,1-4H3 |
InChI Key |
YTWOOKYCDQBWNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Aldehyde Synthesis | POCl₃, DMF, 60–80°C | Formylation of diethylaminobenzene |
| Imine Formation | Ethanol, acetic acid, reflux (78°C, 6–8 hrs) | Condensation to form Schiff base |
| Diazotization | NaNO₂, HCl, 0–5°C | Generation of diazonium salt |
| Azo Coupling | NaOH (pH 8–9), 10–15°C | Electrophilic aromatic substitution |
Optimization Challenges
- Intermediate Stability : The diazonium salt requires strict temperature control (≤5°C) to prevent decomposition.
- Solvent Selection : Anhydrous ethanol ensures high yields in imine formation, while aqueous alkaline conditions stabilize the coupling step.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product due to its polar substituents.
Structural Validation
Post-synthesis characterization includes:
- Spectroscopic Analysis :
- Mass Spectrometry : Molecular ion peak at m/z 530.7 (C₃₄H₃₈N₆⁺).
Comparison with Analogous Compounds
| Feature | This Compound | Michler’s Base |
|---|---|---|
| Azo Group | Present (-N=N-) | Absent |
| Amino Substituents | Diethylamino (-N(CH₂CH₃)₂) | Dimethylamino (-N(CH₃)₂) |
| Solubility | Higher in polar solvents | Moderate in organic solvents |
Industrial and Research Considerations
- Scalability : Batch processes are favored due to temperature-sensitive steps.
- Safety : Diazomethane byproducts necessitate controlled ventilation and inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4-(diethylamino)benzalamino)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically yield hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are frequently used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, hydrazo compounds, and various substituted azobenzenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dye and Indicator Uses
Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]- is utilized as a dye due to its vibrant color. It serves as a pH indicator in various chemical analyses, changing color in response to pH variations.
Biological Studies
Research indicates potential applications in pharmacology and biochemistry:
- Antitumor Properties : Compounds with similar structures have shown antitumor activity, suggesting that benzenamine may also possess similar capabilities.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
- Protein-Ligand Interactions : The compound is employed as a fluorescent probe in studying interactions between proteins and ligands.
Photochemical Applications
The ability of benzenamine to undergo reversible photoisomerization makes it suitable for applications in molecular switches and data storage devices. This property allows it to alter its physical and chemical characteristics upon exposure to light.
Polymer Manufacturing
The compound is used in the production of colored polymers. Its stability and color properties make it an ideal additive for enhancing the aesthetic qualities of plastics and other materials.
Chemical Stabilizers
Benzenamine serves as a stabilizer in various chemical processes, helping to maintain the integrity of products during manufacturing.
Case Studies
- Antitumor Activity Study : A study published in a peer-reviewed journal investigated the antitumor effects of compounds structurally similar to benzenamine, revealing promising results that suggest further exploration into benzenamine's potential as an anticancer agent.
- Fluorescent Probes : Research demonstrated the effectiveness of benzenamine derivatives as fluorescent probes for imaging biological systems, showcasing their utility in cellular biology.
Mechanism of Action
The mechanism of action of 4,4’-Bis(4-(diethylamino)benzalamino)azobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization process is utilized in various applications, including molecular switches and data storage devices.
Comparison with Similar Compounds
Azo-Linked Derivatives
- 4,4'-Bis(N,N-dimethylamino)azobenzene (DADAB) Structure: Azo (-N=N-) bridge with dimethylamino (-N(CH₃)₂) substituents. Properties: CAS 6954-41-2; molecular weight 268.37 g/mol; LogP 4.23 (lipophilic); used as a dye precursor (e.g., Methyl Yellow) . Comparison: The target compound replaces dimethylamino with diethylamino groups, increasing steric bulk and lipophilicity, which may shift absorption spectra and solubility .
- N,N-Dimethyl-4-(phenylazo)aniline Structure: Single phenylazo group with dimethylamino substituent. Comparison: The target compound’s symmetric diethylamino-azo structure likely enhances thermal stability and electronic conjugation compared to monosubstituted analogs .
Methylene-Linked Derivatives
- Michler’s Base (4,4'-Methylenebis[N,N-dimethylbenzenamine]) Structure: Methylene (-CH₂-) bridge with dimethylamino groups. Properties: CAS 101-61-1; molecular weight 254.37 g/mol; melting point >250°C; used in dye manufacturing and as a lead reagent . Comparison: The methylene bridge provides rigidity, whereas the azo group in the target compound introduces photosensitivity and redox activity. Diethylamino groups may lower melting points compared to Michler’s Base due to reduced crystallinity .
- 4,4'-Methylenedianiline (MDA) Structure: Methylene bridge with primary amine groups. Hazards: Known carcinogen; regulated under hazardous waste guidelines . Comparison: The target compound’s tertiary diethylamino groups reduce reactivity and toxicity relative to MDA’s primary amines .
Substituent Effects: Diethylamino vs. Dimethylamino
- Solubility: Diethylamino substituents enhance solubility in organic solvents (e.g., chloroform, toluene) compared to dimethylamino analogs .
- Synthetic Routes : Azo compounds are typically synthesized via diazotization and coupling reactions, while methylene-linked amines require condensation (e.g., aldehyde-amine Schiff base formation) .
Data Tables
Table 1. Key Properties of Target Compound and Analogs
| Compound | CAS No. | Molecular Weight (g/mol) | Linking Group | Substituents | Key Applications |
|---|---|---|---|---|---|
| Target Compound | N/A | ~350 (estimated) | Azo-methylene | Diethylamino | Dyes, Optical Materials |
| 4,4'-Bis(N,N-dimethylamino)azobenzene | 6954-41-2 | 268.37 | Azo | Dimethylamino | Dye precursor |
| Michler’s Base | 101-61-1 | 254.37 | Methylene | Dimethylamino | Dye synthesis, Reagent |
| 4,4'-Methylenedianiline (MDA) | 101-77-9 | 198.26 | Methylene | Primary amine | Polymer precursor |
Table 2. Thermal and Physical Properties
| Compound | Melting Point (°C) | LogP | Stability Notes |
|---|---|---|---|
| Target Compound | Not reported | ~5.0* | Photosensitive; prone to reduction |
| 4,4'-Bis(N,N-dimethylamino)azobenzene | Not reported | 4.23 | Stable under inert conditions |
| Michler’s Base | >250 | 3.85 | Hygroscopic; air-stable |
| MDA | 92–93 | 1.56 | Oxidizes in air; carcinogenic |
*Estimated based on diethylamino group contribution.
Research Findings
- Synthetic Challenges: Azo-methylene compounds require precise control during diazotization to avoid byproducts. Diethylamino groups may slow coupling reactions due to steric hindrance .
- Applications: The target compound’s extended conjugation suggests utility in nonlinear optical materials or photoresponsive polymers, though toxicity screening is critical given hazards associated with azo analogs .
- Stability: Diethylamino groups could improve resistance to hydrolysis compared to primary amines in MDA but may reduce thermal stability relative to Michler’s Base .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing the azo and imine functional groups in this compound, and how can researchers optimize these techniques?
- Methodological Answer :
- UV-Vis Spectroscopy : The azo group (-N=N-) exhibits strong absorbance in the visible range (400-550 nm) due to π→π* transitions. For precise λmax determination, dissolve the compound in polar aprotic solvents (e.g., DMSO) at concentrations ≤1 mM to avoid aggregation .
- FT-IR Analysis : Key peaks include:
- Azo group : ~1450-1600 cm⁻¹ (N=N stretching) .
- Imine (C=N) : ~1620-1660 cm⁻¹. Use KBr pellets and baseline correction to resolve overlapping signals .
- NMR : For imine proton identification, use deuterated chloroform (CDCl₃) to observe deshielded protons at δ 8.5-9.5 ppm. Azo groups are typically silent in ¹H NMR but detectable via ¹³C NMR (~140-150 ppm) .
Q. What synthetic routes are reported for analogous azo-imine compounds, and what are their critical reaction parameters?
- Methodological Answer :
- Diazotization-Coupling : For azo-imine derivatives, diazotize 4-(diethylamino)aniline in HCl/NaNO₂ (0-5°C), followed by coupling with an imine precursor (e.g., 4-aminobenzaldehyde) in alkaline conditions (pH 8-10). Yields depend on stoichiometric control (1:1 molar ratio) and temperature (<10°C) to suppress side reactions .
- Oxidative Condensation : Use MnO₂ or FeCl₃ as oxidants in ethanol/water mixtures (60-80°C) to form the azo linkage. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How does the compound’s photostability impact its application in photo-responsive materials, and what experimental protocols mitigate degradation?
- Methodological Answer :
- Photodegradation Analysis : Expose the compound to UV light (365 nm) in quartz cuvettes and monitor absorbance changes hourly. Degradation rates correlate with solvent polarity; use acetonitrile for enhanced stability compared to water .
- Stabilization Strategies : Add antioxidants (e.g., BHT at 0.1% w/w) or encapsulate in polymer matrices (e.g., PMMA) to reduce radical-mediated cleavage of the azo group .
Q. What contradictions exist in reported toxicity data for structurally similar azo-imine compounds, and how can researchers reconcile these discrepancies?
- Methodological Answer :
- Data Comparison :
| Compound | Model Organism | LC50 (ppm) | Exposure Time | Reference |
|---|---|---|---|---|
| Analog L | Eobania vermiculata | 54.81 | 72 hours | |
| Analog Cu(II) complex | Same | 91.29 | 72 hours |
- Resolution Strategies :
- Dose-Response Variability : Differences in LC50 may arise from metal coordination (e.g., Cu(II)) altering bioavailability. Conduct parallel assays with/without chelating agents (EDTA) to isolate metal effects .
- Biochemical Endpoints : Measure enzyme inhibition (e.g., AST/ALT) alongside mortality to clarify mechanisms .
Q. How can computational modeling predict the compound’s coordination chemistry with transition metals, and what experimental validations are essential?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to predict binding sites (e.g., imine nitrogen or azo group). Compare with crystallographic data from analogous complexes (e.g., Zn²⁺ helicates ).
- Experimental Validation : Synthesize metal complexes (e.g., Cu, Zn) and characterize via:
- Single-Crystal XRD : Resolve bonding geometry .
- Magnetic Susceptibility : Assess metal-ligand interactions for paramagnetic ions (e.g., Cu²⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
